Home > Products > Building Blocks P12125 > 9-Allyl-9H-purin-6-amine
9-Allyl-9H-purin-6-amine - 4121-39-5

9-Allyl-9H-purin-6-amine

Catalog Number: EVT-313812
CAS Number: 4121-39-5
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“9-Allyl-9H-purin-6-amine” is a chemical compound with the molecular formula C8H9N5 . It is also known as “Tenofovir 9-Propenyl Impurity” or "9-(2-Propenyl)adenine" . It has been identified as a derivative of 9H-purin-6-amine .


Synthesis Analysis

The synthesis of 9H-purin-6-amine derivatives, including “9-Allyl-9H-purin-6-amine”, involves the design and creation of two series of compounds: N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines .


Molecular Structure Analysis

The molecular structure of “9-Allyl-9H-purin-6-amine” consists of a purine core with an allyl group attached to the 9-position and an amine group attached to the 6-position .


Chemical Reactions Analysis

In terms of chemical reactions, 9H-purin-6-amine derivatives, including “9-Allyl-9H-purin-6-amine”, have been found to exhibit antiproliferative activities against various cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Allyl-9H-purin-6-amine” include a molecular weight of 175.19 g/mol, a topological polar surface area of 69.6 Ų, and a hydrogen bond donor count of 1 .

(S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319)

  • Compound Description: AMG319 is a potent and selective PI3Kδ kinase inhibitor with excellent physicochemical properties. It demonstrated a high level of in vivo efficacy in rodent models of inflammation. []
  • Relevance: This compound, like 9-Allyl-9H-purin-6-amine, contains a 9H-purin-6-amine core. The differences lie in the substitution at the N9 position. Where 9-Allyl-9H-purin-6-amine has an allyl group, AMG319 possesses a (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl substituent. []

9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine

  • Compound Description: This compound is a novel hybrid molecule consisting of quinazoline and adenine moieties. It serves as a precursor to potentially bioactive target compounds. []
  • Relevance: The shared structural feature with 9-Allyl-9H-purin-6-amine is the 9H-purin-6-amine core. The differentiation arises from the substitution at the N9 position. While 9-Allyl-9H-purin-6-amine has an allyl group, this compound has a 4-methoxyquinazolin-2-yl group at the N9 position. []

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

  • Compound Description: This series of compounds was designed, synthesized, and evaluated for their inhibitory activity against acetylcholinesterase (AChE). Some compounds in this series showed moderate AChE inhibitory activity. []
  • Relevance: This class of molecules, similar to 9-Allyl-9H-purin-6-amine, shares a 9H-purin-6-amine scaffold. The primary differences reside in the substitution at the N9 and C2 positions. While 9-Allyl-9H-purin-6-amine has an allyl group at N9 and a hydrogen at C2, these derivatives possess a 1-(substituted-benzyl)piperidin-4-yl group at N9 and a chlorine atom at C2. []

N-Benzyl-9-isopropyl-9H-purin-6-amine

  • Compound Description: This compound was structurally characterized, revealing that the dihedral angle between the purine ring system and the benzene ring influences its crystal packing through N—H⋯N hydrogen bonds, weak C—H⋯π contacts, and π–π interactions. []

N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine

  • Compound Description: This compound was structurally characterized. The analysis showed that the purine skeleton is nearly planar, and the tetrahydrofuran ring adopts an envelope conformation. Crystal packing is influenced by N—H⋯N hydrogen bonds, C—H⋯N, C—H⋯O, C—H⋯π interactions, and π–π interactions. []
  • Relevance: This compound shares the 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine. The differences lie in the substitutions at the N9 position, with 9-Allyl-9H-purin-6-amine having an allyl group, while this compound has a (2-Methoxybenzyl)-9-(oxolan-2-yl) group. []

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine

  • Compound Description: A method for synthesizing this compound, a potential antiviral agent, was patented. The synthesis involves reacting a protected 2-chloro-6-substituted purine with activated 2-deoxy-2-fluoro-D-arabinofuranose. []

2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine

  • Compound Description: This compound has been structurally characterized. The purine ring system is essentially planar. The crystal structure is stabilized by weak N—H⋯N and C—H⋯π interactions. []

2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine

  • Compound Description: The crystal structure of this compound has been determined. The imidazole and pyrimidine rings are essentially planar. Weak C—H⋯N and C—H⋯Cl interactions stabilize the crystal packing. []

2-Chloro-N-cyclopropyl-9-(3,4,5,6-tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit. The purine ring system in both molecules is essentially planar, and the tetrahydropyran ring adopts a chair conformation. The crystal structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds. []
  • Relevance: This compound shares a 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine, with differences at the N9 and C2 positions. 9-Allyl-9H-purin-6-amine has an allyl group at N9 and a hydrogen atom at C2, while this compound has a (3,4,5,6-tetrahydro-2H-pyran-2-yl) group at N9, a chlorine atom at C2, and a cyclopropyl group on the exocyclic amine. []

N6,N6-disubstituted 9H-purin-6-amines

  • Compound Description: This class of compounds was synthesized using phosphorus pentoxide and secondary amines. The reaction starts with 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one and a secondary amine in the presence of phosphorus pentoxide and triethylamine hydrochloride. []
  • Relevance: These compounds share the 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine. The key difference lies in the substitutions on the exocyclic amine. 9-Allyl-9H-purin-6-amine has a single hydrogen atom on the exocyclic amine, while this class of compounds has two alkyl or aryl substituents. []

(1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride

  • Compound Description: This compound was synthesized for the first time and characterized using various techniques, including X-ray diffraction, to confirm its structure. []

9-Phenyl-9H-purin-6-amine derivatives

  • Compound Description: This class of compounds was synthesized in high yields from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile by reaction with triethyl orthoformate and acetic anhydride followed by reaction with ammonia. []
  • Relevance: These compounds, like 9-Allyl-9H-purin-6-amine, contain a 9H-purin-6-amine core. The distinction is in the substitution at the N9 position. Where 9-Allyl-9H-purin-6-amine possesses an allyl group, this class of compounds has a phenyl ring at the N9 position. []

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine

  • Compound Description: This compound and its derivatives were synthesized and evaluated for their antifungal activity. Some derivatives showed potent antifungal activity, surpassing abacavir. []
  • Relevance: This compound shares the 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine. The differences are in the substituents at the N9 and C2 positions. 9-Allyl-9H-purin-6-amine has an allyl group at N9 and a hydrogen atom at C2, while this compound has a (3-chloro-4-fluorophenyl) group at N9 and a chlorine atom at C2. Additionally, the exocyclic amine in this compound is located at the C2 position instead of C6. []

2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535)

  • Compound Description: This compound is a potent and selective A2A adenosine receptor antagonist. In vivo studies showed it induces a dose-related increase in locomotor activity, supporting its A2A antagonist activity. []
  • Relevance: This compound shares the 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine. They differ in their substituents at the N9, C2, and C8 positions. 9-Allyl-9H-purin-6-amine has an allyl group at N9 and hydrogens at C2 and C8. ST1535 has a methyl group at N9, a n-butyl group at C2, and a 1,2,3-triazol-2-yl group at C8. []

N-[9-(β-D-Ribofuranosyl-9H) Purin-6-Ylcarbamoyl]Threonine (Ado-CO-thr)

  • Compound Description: This compound is a transfer RNA component secreted by Rhizopogon roseolus into the culture medium. It's considered the archetype of ureidopurines exhibiting cytokinin activity. []
  • Relevance: This compound shares the 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine. The difference lies in the substitution at the exocyclic amine. 9-Allyl-9H-purin-6-amine has a single hydrogen on the exocyclic amine, while Ado-CO-thr has a [9-(β-D-ribofuranosyl-9H) purin-6-yl]carbamoyl group. []

(S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one

  • Compound Description: This compound is a novel method for preparing the PI3Kδ inhibitor idelalisib. It offers advantages over the original synthesis, including higher yields, fewer side reactions, and simplified purification. []
  • Compound Description: These compounds were synthesized and investigated for their tautomerism and alkylation reactions. They exhibited variations in amino/imino tautomer ratios and regioselectivity in alkylation reactions depending on the C2 substituent. []
  • Relevance: These compounds are structurally related to 9-Allyl-9H-purin-6-amine, sharing a 9H-purin-6-amine core. The differences lie in the N9 and exocyclic amine substitutions. 9-Allyl-9H-purin-6-amine has an allyl group at N9 and a hydrogen atom on the exocyclic amine. This series has a methyl group at N9, a methoxy group on the exocyclic amine, and various substituents at the C2 position. []

1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598)

  • Compound Description: This compound is a novel, potent, and selective cannabinoid type 1 (CB1) receptor antagonist with sub-nanomolar potency in binding and functional assays. In vivo studies in rodents demonstrated that it reverses cannabinoid agonist-mediated responses, reduces food intake, increases energy expenditure, and promotes fat oxidation. []

9-((1,3-dihydroxypropan-2-iloxy)methyl)-2-amine-1H-purin-6(9H)-one

  • Compound Description: This compound is formulated as a stable, sterile, ready-to-use injectable solution for treating viral infections in immunocompromised patients. It's particularly useful against cytomegalovirus infections. []

tert-Butyl 6-(9H-purin-6-ylthio)hexylcarbamate derivatives

  • Compound Description: A series of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio)hexylcarbamate was synthesized by reacting tert-butyl 6-(9H-purin-6-ylthio)hexylcarbamate with various acid chlorides in the presence of triethylamine. [, ]
  • Relevance: These compounds, although containing the 9H-purin-6-amine core found in 9-Allyl-9H-purin-6-amine, are not directly comparable due to the sulfur linker between the purine and hexylcarbamate moieties. This sulfur linkage, absent in 9-Allyl-9H-purin-6-amine, significantly alters the overall structure and potential biological activity. [, ]

9-Aryl-9H-purin-6-amines

  • Compound Description: This class of compounds was synthesized using a mixture of phosphorus pentoxide, triethylamine hydrochloride, and sterically hindered arylamines. Nonsterically hindered arylamines led to the formation of 6-arylaminopurines. []
  • Relevance: These compounds, like 9-Allyl-9H-purin-6-amine, contain a 9H-purin-6-amine core. The difference lies in the substitution at the N9 position. 9-Allyl-9H-purin-6-amine possesses an allyl group, while these compounds have an aryl group at the N9 position. []

N‐[2‐(Azepan‐1‐yl)‐9‐iso­propyl‐9H‐purin‐6‐yl]‐4‐methoxy­benzyl­amine

  • Compound Description: This compound is a potent inhibitor of estrogen sulfotransferase, an enzyme that transfers a sulfuryl group from 3'-phosphoadenosine 5'-phosphosulfate to estrogen and estrogen-like compounds. The crystal structure reveals key structural features and interactions. []

2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanone

  • Compound Description: This compound's crystal structure was analyzed, revealing two crystallographically independent conformers with slight geometric differences. Key structural features, including planar ring systems and adamantane cage conformation, were identified. []

(1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}methanone trichloromethane solvate

  • Compound Description: The crystal structure of this compound, a trichloromethane solvate, was analyzed. The structure revealed planar benzene and purine ring systems forming a specific dihedral angle. The crystal packing is stabilized by intermolecular interactions, including N—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the 9H-purin-6-amine core with 9-Allyl-9H-purin-6-amine, but the exocyclic amine is substituted with a (4-(adamantan-1-yl)carbonyl)benzyl group. Further differences are at the N9 and C2 positions, where this compound has an isopropyl group at N9 and a chlorine atom at C2, which are absent in 9-Allyl-9H-purin-6-amine. []

N,9-Diphenyl-9H-purin-2-amine Derivatives

  • Compound Description: This series of compounds was designed as Bruton's tyrosine kinase (BTK) inhibitors. Some derivatives demonstrated potent inhibitory activity against BTK and effectively suppressed the proliferation of B-cell leukemia cell lines. []
  • Relevance: This class of compounds shares the core purine structure with 9-Allyl-9H-purin-6-amine but differs significantly in the arrangement of the exocyclic amine and the substitution pattern. While 9-Allyl-9H-purin-6-amine has an amine group at C6 and an allyl substituent at N9, these derivatives have an amine group at C2 and phenyl substituents at both N9 and C6. []
  • Compound Description: The metabolism, excretion, and pharmacokinetics of this selective cannabinoid receptor antagonist were studied in healthy volunteers. It's extensively metabolized, primarily by N-de-ethylation, and excreted mainly in feces. []

N-(1-(phenyl substitué)éthyl)-9h-purin-6-amines

  • Compound Description: This class of compounds modulates phosphoinositide 3-kinases (PI3K) activity and is useful in treating PI3K-associated diseases, including inflammatory and immune disorders, cancer, and others. []
  • Relevance: These compounds share the 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine. The key difference lies in the N9 substituent, where these compounds have an N-(1-(substituted phenyl)ethyl) group instead of the allyl group present in 9-Allyl-9H-purin-6-amine. []

4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline

  • Compound Description: The crystal structure of this compound was determined, revealing two molecules in the asymmetric unit with slight geometric variations. The purine and benzene rings show specific dihedral angles, and the adamantane cage adopts a chair conformation. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: This compound is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants selectively over wild-type EGFR. It exhibits potent activity against common EGFR mutations and possesses desirable pharmacokinetic properties. []

2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114)

  • Compound Description: This compound is a potent PI3K inhibitor with selectivity for the δ isoform. It exhibits atropisomerism due to hindered rotation around a single bond, and both atropisomers are equally active. Modifications to its structure, such as adding a methyl group, significantly affect its inhibitory activity. []

2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate

  • Compound Description: The crystal structure of this compound was determined, providing detailed information about its molecular geometry and crystal packing. []

3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one

  • Compound Description: This compound is a synthetic intermediate in the synthesis of oxetanocin A derivatives. []

3-[(6-chloro-8,9-dihydro-7H-purin-7-yl)methyl]cyclobutan-1-ol

  • Compound Description: This compound is an oxetanocin A derivative synthesized stereospecifically. []
  • Relevance: This compound shares the purine core with 9-Allyl-9H-purin-6-amine but is not a 9H-purin-6-amine derivative as the substitution is on N7, not N9. Additionally, it features a chlorine atom at the C6 position, a (3-hydroxycyclobutyl)methyl group at N7, and a saturated bond between C8 and C9, making it distinct from 9-Allyl-9H-purin-6-amine. []

3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol

  • Compound Description: This compound is an oxetanocin A derivative synthesized stereospecifically. []
  • Relevance: This compound shares the 9H-purin-6-amine core with 9-Allyl-9H-purin-6-amine but has a chlorine atom at the C6 position and a (3-hydroxycyclobutyl)methyl group at N9, differentiating it from 9-Allyl-9H-purin-6-amine. []

9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine

  • Compound Description: This compound's crystal structure is characterized by inversion dimers linked by N—H⋯N hydrogen bonds, forming R22(8) loops. C—H⋯N interactions further connect these dimers into sheets along the crystallographic axis. []
  • Relevance: This compound shares the purine core with 9-Allyl-9H-purin-6-amine but differs significantly in the arrangement of the exocyclic amine and the substitution pattern. 9-Allyl-9H-purin-6-amine has an amine group at C6 and an allyl group at N9. In contrast, this compound has an amine group at C2, a benzyl group at N9, and a benzylsulfanyl group at C6. []

2,6-Dihydroxy-9H-purine Derivatives:

  • Compound Description: This class of compounds, including 1-(2,6-dihydroxy-9H-purin-8-yl)-sorbitol, 7-chloro-1-cyclopropyl-6-fluoro-3-(2,6-dihydroxy-9H-purin-8-yl)quinoline-4(1H)-one, 9,10-difluoro-2,3-dihydro-6-(2,6-dihydroxy-9H-purin-8-yl)-3-methyl-[1,4]oxazine[2,3,4-ij]quinoline-7-one, and (2,4-dihydroxy-6-oxo-5,8-dihydro-6H-pteridine-7-ylidene)-acetic acid methyl ester, was synthesized using 5,6-diaminopyrimidin-2,4-diol as a starting material. []
  • Relevance: These compounds share the purine core structure with 9-Allyl-9H-purin-6-amine but belong to a different class of compounds as they are 2,6-dihydroxy-9H-purine derivatives. They have hydroxyl groups at C2 and C6, while 9-Allyl-9H-purin-6-amine has an amino group at C6 and a hydrogen at C2. Additionally, these compounds have various substituents at the C8 position, which are not present in 9-Allyl-9H-purin-6-amine. []

(R)-1-(6-amino-9H-purin-9-yl)-2-phenylethyl acetate

  • Compound Description: A novel process for preparing this compound, starting with (chloromethyl) phenylphosphonate, was developed. The method offers advantages such as easy control, simple post-treatment, fewer side reactions, and high yields. []
  • Relevance: This compound shares the 9H-purin-6-amine core structure with 9-Allyl-9H-purin-6-amine. The difference lies in the substitution at the N9 position, where this compound has an (R)-1-acetoxy-2-phenylethyl group instead of the allyl group in 9-Allyl-9H-purin-6-amine. []

(S)-N-(N-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)sulfamoyl)-5-oxopyrrolidine-2-carboxamide

  • Compound Description: This novel sulfamide adenosine derivative contains a pyroglutamyl fragment and acts as a high-affinity inhibitor of specific aminoacyl tRNA synthetase activity. []

4-Hydroxy-3-[(E)-2-(6-substituted-9H-purin-9-yl)vinyl]coumarins

  • Compound Description: These compounds were synthesized and demonstrated significant lipoxygenase inhibitory activity, highlighting their potential therapeutic application. []
Synthesis Analysis

The synthesis of 9-Allyl-9H-purin-6-amine typically involves alkylation reactions of adenine or its derivatives. One common method includes:

  1. Alkylation of Adenine: The process often starts with adenine, which undergoes alkylation at the 9-position using an allyl halide in the presence of a base such as potassium carbonate.
  2. Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (around 80-100 °C) to facilitate the substitution reaction.

Another method involves the introduction of various substituents at the N6 position through reactions with secondary amines, allowing for the creation of diverse purine derivatives.

Molecular Structure Analysis

The molecular structure of 9-Allyl-9H-purin-6-amine features a purine core characterized by:

  • Purine Ring System: A bicyclic structure composed of a fused imidazole and pyrimidine ring.
  • Substituents: An allyl group (-CH2=CH-CH2-) attached to the nitrogen at the 9-position and an amine group (-NH2) at the 6-position.

Key structural data includes:

  • Topological Polar Surface Area: 69.6 Ų
  • Hydrogen Bond Donor Count: 1
    These features contribute to its biological activity and solubility properties .
Chemical Reactions Analysis

9-Allyl-9H-purin-6-amine participates in various chemical reactions, notably:

  1. Nucleophilic Substitution Reactions: The allyl group can engage in nucleophilic substitution reactions under basic conditions, making it versatile for further chemical modifications.
  2. Antiproliferative Activity: Research indicates that derivatives of 9H-purin-6-amines exhibit significant antiproliferative effects against several cancer cell lines, suggesting potential as anticancer agents .

The compound's ability to inhibit topoisomerase II has also been noted, which is crucial for DNA replication and repair processes .

Mechanism of Action

The mechanism of action for 9-Allyl-9H-purin-6-amine primarily involves its interaction with cellular enzymes:

  1. Topoisomerase II Inhibition: The compound acts as an ATP competitive inhibitor, binding to the ATP site on topoisomerase II. This binding prevents the enzyme from completing its catalytic cycle, leading to apoptosis in proliferating cells.
  2. Cell Cycle Arrest: By inhibiting topoisomerase II, it induces cell cycle arrest, particularly in cancer cells, thereby reducing their proliferation rate .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Allyl-9H-purin-6-amine are as follows:

PropertyValue
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Boiling PointNot specified
Topological Polar Surface Area69.6 Ų
Hydrogen Bond Donor Count1

These properties influence its solubility, stability, and reactivity in biological systems .

Applications

9-Allyl-9H-purin-6-amine has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new anticancer drugs targeting topoisomerase II.
  2. Biochemical Research: The compound is used in studies exploring nucleic acid interactions and enzyme inhibition mechanisms.
  3. Drug Design: Its structure allows for modifications that can enhance efficacy or reduce toxicity in therapeutic applications .

Properties

CAS Number

4121-39-5

Product Name

9-Allyl-9H-purin-6-amine

IUPAC Name

9-prop-2-enylpurin-6-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11)

InChI Key

BNNFYJHXSHTFOS-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=C(N=CN=C21)N

Synonyms

9-Allyladenine; N9-Allyladenine; NSC 77154; 9-(2-Propen-1-yl)-9H-purin-6-amine

Canonical SMILES

C=CCN1C=NC2=C(N=CN=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.